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Abstract
This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and potential applications of 3,4-(Ethylenedioxy)-2'-iodobenzophenone. While specific

experimental data for this compound is not extensively available in public literature, this

document compiles information from closely related analogues and established chemical

principles to offer a detailed profile. This includes a proposed synthetic route, predicted

physicochemical and spectroscopic data, and a discussion of its potential as a scaffold in drug

discovery, particularly in the context of kinase inhibition. Safety and handling protocols are also

addressed based on data from structurally similar compounds.

Introduction
Benzophenones are a class of aromatic ketones that serve as versatile scaffolds in medicinal

chemistry and materials science. Their rigid structure and synthetic tractability make them

valuable starting points for the development of bioactive molecules and functional materials.

The incorporation of a halogen, such as iodine, at the 2'-position of the benzophenone core can

significantly influence the molecule's conformational preferences and electronic properties,

potentially leading to unique biological activities. Furthermore, the presence of the 3,4-

ethylenedioxy group on the other phenyl ring can enhance metabolic stability and modulate
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solubility. This guide focuses on the 2'-iodo isomer, 3,4-(Ethylenedioxy)-2'-
iodobenzophenone, a compound with potential applications in drug discovery.

Chemical Structure and Properties
The chemical structure of 3,4-(Ethylenedioxy)-2'-iodobenzophenone consists of a central

carbonyl group connecting a 1,4-benzodioxan moiety and a 2-iodophenyl group.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Notes

Molecular Formula C₁₅H₁₁IO₃

Molecular Weight 382.15 g/mol

Appearance Off-white to pale yellow solid
Based on analogues like 2-

iodobenzophenone.[1][2]

Melting Point 130-150 °C

Estimated based on related

structures. For example,

benzo[d]thiazol-2-yl(2,3-

dihydrobenzo[b][3][4]dioxin-6-

yl)methanone has a melting

point of 140-142 °C.[4]

Solubility

Soluble in organic solvents like

dichloromethane, chloroform,

and acetone; sparingly soluble

in water.

General solubility for

benzophenone derivatives.[2]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Data

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): 7.8-7.9 (m, 1H), 7.4-7.5 (m, 3H), 7.2-

7.3 (m, 2H), 6.9-7.0 (d, 1H), 4.3-4.4 (m, 4H).

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 195-197 (C=O), 148-150, 143-145,

140-142, 138-140, 132-134, 130-132, 128-130,

126-128, 124-126, 120-122, 117-119, 94-96 (C-

I), 64-66 (O-CH₂).

IR (KBr)

ν (cm⁻¹): ~1650 (C=O stretch), ~1600, 1580

(C=C aromatic stretch), ~1280 (C-O ether

stretch).

Synthesis
A plausible and efficient method for the synthesis of 3,4-(Ethylenedioxy)-2'-
iodobenzophenone is the Friedel-Crafts acylation of 1,4-benzodioxan with 2-iodobenzoyl

chloride.

Synthesis Workflow
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Step 1: Preparation of 2-Iodobenzoyl Chloride

Step 2: Friedel-Crafts Acylation

2-Iodobenzoic Acid

2-Iodobenzoyl Chloride

 Reflux 

Thionyl Chloride (SOCl₂)

2-Iodobenzoyl Chloride1,4-Benzodioxan

3,4-(Ethylenedioxy)-2'-iodobenzophenone

 DCM, 0°C to rt 

Aluminum Chloride (AlCl₃)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols
Step 1: Synthesis of 2-Iodobenzoyl Chloride

This procedure is based on established methods for the conversion of carboxylic acids to acyl

chlorides.

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, add 2-iodobenzoic acid.

Addition of Reagent: In a fume hood, slowly add an excess of thionyl chloride (approximately

1.5 equivalents) to the flask.
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Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored

by the cessation of gas evolution (HCl and SO₂).

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Distill

off the excess thionyl chloride under reduced pressure. The crude 2-iodobenzoyl chloride

can be purified by vacuum distillation.[3]

Step 2: Friedel-Crafts Acylation

This is a general procedure for Friedel-Crafts acylation.

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g.,

nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in a dry,

inert solvent such as dichloromethane (DCM).

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Slowly add a solution of

2-iodobenzoyl chloride (1.0 equivalent) in dry DCM to the flask. Stir the mixture at 0°C for 30

minutes to allow for the formation of the acylium ion complex.

Addition of Substrate: Add a solution of 1,4-benzodioxan (1.0 equivalent) in dry DCM

dropwise to the reaction mixture, maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the reaction to slowly warm to room

temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Upon completion, carefully quench the reaction by slowly pouring it over crushed

ice and concentrated hydrochloric acid.

Workup and Purification: Separate the organic layer and extract the aqueous layer with

DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and

brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The

crude product can be purified by column chromatography on silica gel.

Potential Applications in Drug Development
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While no specific biological activities have been reported for 3,4-(Ethylenedioxy)-2'-
iodobenzophenone, the structural motifs present suggest potential therapeutic applications.

Halogenated benzophenones are known to exhibit a range of biological effects.

Potential as a Kinase Inhibitor:

Many small molecule kinase inhibitors feature a hinged structure that can bind to the ATP-

binding pocket of protein kinases. The benzophenone scaffold can mimic this hinge-like

conformation. The 2'-iodo substituent can form halogen bonds with the protein backbone,

enhancing binding affinity and selectivity. Protein kinases are crucial regulators of cellular

signaling pathways, and their dysregulation is implicated in numerous diseases, including

cancer and inflammatory disorders.
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Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Safety and Handling
No specific safety data for 3,4-(Ethylenedioxy)-2'-iodobenzophenone is available. However,

based on the data for its precursors and analogues, caution should be exercised.

2-Iodobenzoyl Chloride: This compound is corrosive and reacts with water. It causes severe

skin burns and eye damage.[3][5]

4-Iodobenzophenone: This related isomer is classified as a skin and eye irritant and may

cause respiratory irritation.

Recommended Precautions:
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Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and

a lab coat.

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with

skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion
3,4-(Ethylenedioxy)-2'-iodobenzophenone is a synthetically accessible molecule with

potential for applications in drug discovery. Its structure suggests that it may act as a kinase

inhibitor, a hypothesis that warrants further investigation. This technical guide provides a

foundational understanding of this compound, offering a proposed synthetic route and

predicted properties to facilitate future research and development efforts. As with any novel

chemical entity, appropriate safety precautions must be taken during its synthesis and handling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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